2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
Chlorothiophenes are aromatic organic compounds that consist of a five-membered ring containing one sulfur atom, one chlorine atom, and three carbon atoms. Thiazoles are also aromatic, containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of these functional groups can give the compound certain chemical properties, such as reactivity or acidity .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of electronegative atoms like chlorine, sulfur, nitrogen, and oxygen could result in regions of partial positive and negative charge, leading to interesting chemical properties .Chemical Reactions Analysis
Chlorothiophenes, thiazoles, and carboxylic acids can participate in a variety of chemical reactions. For instance, chlorothiophenes can undergo nucleophilic aromatic substitution reactions, while carboxylic acids can participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid could result in the compound being acidic. The compound might also exhibit strong absorption in the UV-Vis region due to its conjugated system .Scientific Research Applications
Synthetic Pathways and Chemical Transformations
The chemical compound 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid and its derivatives have been the focus of various synthetic studies. For instance, the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines was achieved through transformations of derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids, highlighting a method to obtain heterocyclic assemblies with high potential for biological activity (Petkevich et al., 2021). Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrated a process involving the cyclization of thioamide with 2-chloroacetoacetate, yielding a novel compound with potential for further biological evaluation (Tang Li-jua, 2015).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial and anti-inflammatory potential of thiazole derivatives has been explored in various studies. For example, new 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid Derivatives exhibited promising antibacterial properties, indicating their potential as therapeutic agents (Zina K. Al Dulaimy et al., 2017). Additionally, some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides were synthesized and showed significant anti-inflammatory activity, further underscoring the therapeutic relevance of thiazole-containing compounds (A. Deep et al., 2010).
Corrosion Inhibition and Photovoltaic Applications
Beyond biomedical applications, thiazole derivatives have also been investigated for their utility in materials science. A study on thiazole-based pyridine derivatives revealed their effectiveness as corrosion inhibitors for mild steel, showcasing an application in materials protection (Turuvekere K. Chaitra et al., 2016). In the realm of renewable energy, novel coumarin sensitizers incorporating a 2-(thiophen-2-yl)thiazole π-bridge were synthesized for use in dye-sensitized solar cells, indicating a potential role in improving the light-harvesting capabilities of solar energy devices (Liang Han et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S2/c9-6-2-1-4(13-6)7-10-3-5(14-7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWISMXPOCOVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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